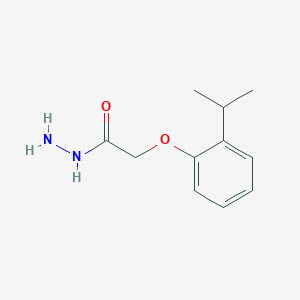

2-(2-Isopropylphenoxy)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Isopropylphenoxy)acetohydrazide is an organic compound with the molecular formula C11H16N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an isopropyl group attached to a phenoxy ring, which is further connected to an acetohydrazide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylphenoxy)acetohydrazide typically involves the reaction of 2-(2-isopropylphenoxy)acetic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Starting Materials: 2-(2-isopropylphenoxy)acetic acid and hydrazine hydrate.

Solvent: Ethanol or methanol.

Reaction Conditions: Reflux for several hours.

Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Isopropylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The phenoxy ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(2-Isopropylphenoxy)acetohydrazide. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, one study reported an IC50 value of approximately 15 μM against MDA-MB-231 breast cancer cells, indicating significant antiproliferative activity .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| A549 (Lung) | 18 |

| HeLa (Cervical) | 20 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown a reduction in paw edema, suggesting its potential as a therapeutic agent for inflammatory conditions. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics, making it a candidate for further development in treating infections .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers administered varying doses of this compound to mice implanted with human tumor xenografts. Results indicated a dose-dependent decrease in tumor size, with significant inhibition observed at higher doses (50 mg/kg). Histological analysis revealed reduced cell proliferation markers in treated tumors compared to controls .

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory mechanism of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound resulted in decreased levels of nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting its role in modulating inflammatory pathways through the NF-κB signaling pathway .

Mécanisme D'action

The mechanism of action of 2-(2-Isopropylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Isopropylphenoxy)acetic acid: The precursor in the synthesis of 2-(2-Isopropylphenoxy)acetohydrazide.

2-(2-Isopropylphenoxy)acetamide: A related compound with similar structural features.

2-(2-Isopropylphenoxy)acetohydrazine: Another derivative with potential biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

2-(2-Isopropylphenoxy)acetohydrazide, a compound with the CAS number 501111-57-5, has garnered attention in recent years for its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a hydrazide functional group, which is known for its reactivity and ability to form various derivatives. The presence of the isopropylphenoxy moiety contributes to its lipophilicity, potentially enhancing its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can influence several biochemical pathways:

- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.

- Antimicrobial Effects : Preliminary studies indicate potential antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its relatively small molecular size and the balance of polar and non-polar regions in its structure. This characteristic may facilitate effective absorption and distribution within biological systems.

Table 1: Summary of Biological Activities

| Activity | Effect | References |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammation markers |

Case Studies

- Anticancer Potential : A study explored the synthesis and evaluation of various acetamide derivatives, including those related to this compound. The findings indicated significant cytotoxic activity against human cancer cell lines, warranting further investigation into its mechanism and potential therapeutic applications .

- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of hydrazides, including derivatives similar to this compound. The results demonstrated effective inhibition against a range of pathogenic bacteria, suggesting its utility in developing new antimicrobial agents .

- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have been conducted to predict the binding affinity of this compound to various biological targets. These studies highlight its potential as a lead compound in drug design .

Propriétés

IUPAC Name |

2-(2-propan-2-ylphenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)9-5-3-4-6-10(9)15-7-11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRQTKIZTSJXQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.